

# Application Note: Separation of Olmesartan and its Impurities Using a C18 Column

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Olmesartan impurity |           |
| Cat. No.:            | B029663             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Olmesartan and its known impurities using a C18 stationary phase. The described protocol is crucial for quality control in the manufacturing of Olmesartan, ensuring the purity and safety of the active pharmaceutical ingredient (API). This document provides comprehensive experimental protocols, including system suitability, sample preparation, and chromatographic conditions, and summarizes quantitative data for easy reference. The method is stability-indicating, capable of resolving degradation products from the main component.

### Introduction

Olmesartan Medoxomil is a potent and selective angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1][2] During its synthesis and storage, various process-related impurities and degradation products can arise.[2][3] Regulatory agencies require stringent control over these impurities to ensure the safety and efficacy of the final drug product. Reversed-phase chromatography, particularly with a C18 column, is a powerful and widely adopted technique for this purpose due to its versatility and ability to separate compounds with varying polarities. This application note presents a validated HPLC method for the effective separation of Olmesartan from its key impurities.



# **Experimental Protocols**Instrumentation and Materials

- HPLC System: A Waters HPLC system with a photodiode array (PDA) detector or a comparable system is recommended.[4] Data acquisition and processing should be handled by software such as Empower.[4]
- Column: A Symmetry C18 column (150 mm x 4.6 mm, 5 μm particle size) or a Kromasil C18 column (150 x 4.6mm, 5μm) can be used.[1][4]
- Chemicals:
  - Olmesartan Medoxomil API and its impurities (e.g., Imp-A, Imp-B, etc.) of known purity.[4]
  - HPLC grade Acetonitrile (ACN) and Methanol (MeOH).[4]
  - Analytical grade Potassium Dihydrogen Phosphate (KH<sub>2</sub>PO<sub>4</sub>) or Sodium Dihydrogen
    Orthophosphate (NaH<sub>2</sub>PO<sub>4</sub>).[1][4]
  - Orthophosphoric Acid (H<sub>3</sub>PO<sub>4</sub>) for pH adjustment.[1][4]
  - High purity water (Milli-Q or equivalent).[4]
- Equipment: Analytical balance, pH meter, sonicator, volumetric flasks, pipettes, and syringe filters (0.45 μm).

### **Preparation of Solutions**

- Diluent: Acetonitrile is commonly used as the diluent.[4]
- Mobile Phase A (Aqueous):
  - Method 1: Dissolve 2.7 g of potassium dihydrogen phosphate in 1000 mL of Milli-Q water.
    Adjust the pH to 2.5 with orthophosphoric acid and filter through a 0.45 μm filter.[4]
  - Method 2: Prepare a solution containing 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine in 1000 mL of water. Adjust the pH to 4.0 ± 0.05 with orthophosphoric acid.[1][5]



- Mobile Phase B (Organic):
  - Method 1: A mixture of Acetonitrile and water in a 90:10 ratio.
  - Method 2: Acetonitrile.[1][5]
- Standard Stock Solution: Prepare a stock solution of Olmesartan at a concentration of 2.0 mg/mL by dissolving the appropriate amount in the diluent.[4]
- Sample Solution: Prepare a sample solution of Olmesartan at a concentration of 1 mg/mL in acetonitrile.[6]
- Spiked Sample Solution (for Method Development and Validation): Prepare a solution of Olmesartan and spike it with known impurities at a specified concentration level (e.g., 0.2%). [3]

## **Chromatographic Conditions**

The following tables summarize two different validated methods for the separation of Olmesartan and its impurities on a C18 column.

Table 1: Gradient HPLC Method for Multiple Impurities[4]



| Parameter            | Condition                           |
|----------------------|-------------------------------------|
| Column               | Symmetry C18, 150 mm x 4.6 mm, 5 μm |
| Mobile Phase A       | 20 mM KH₂PO₄ buffer, pH 2.5         |
| Mobile Phase B       | Acetonitrile:Water (90:10 v/v)      |
| Flow Rate            | 1.0 mL/min                          |
| Column Temperature   | 40°C                                |
| Detection Wavelength | 215 nm                              |
| Injection Volume     | 10 μL                               |
| Gradient Program     | Time (min)                          |
| 0                    |                                     |
| 10                   | _                                   |
| 35                   | _                                   |
| 45                   |                                     |

Table 2: Isocratic HPLC Method for Olmesartan Acid Impurity[1][5]



| Parameter                                                                                           | Condition                           |
|-----------------------------------------------------------------------------------------------------|-------------------------------------|
| Column                                                                                              | Kromasil C18, 150 mm x 4.6 mm, 5 μm |
| Mobile Phase                                                                                        | Buffer:Acetonitrile (60:40 v/v)     |
| (Buffer: $4.7 \text{ g NaH}_2\text{PO}_4 + 1 \text{ mL Triethylamine in}$<br>1000 mL water, pH 4.0) |                                     |
| Flow Rate                                                                                           | 1.0 mL/min                          |
| Column Temperature                                                                                  | Ambient                             |
| Detection Wavelength                                                                                | 225 nm                              |
| Injection Volume                                                                                    | 20 μL                               |
| Run Time                                                                                            | 25 min                              |

# **System Suitability**

Before sample analysis, the chromatographic system must pass the system suitability test. A standard solution is injected, and the following parameters are evaluated:

- Tailing Factor: Should be around 1.0 for all peaks.[3]
- Theoretical Plates: Should be greater than 6000.[3]
- Resolution: The resolution between any two adjacent peaks should be greater than 2.0.[3][4]

# **Forced Degradation Studies Protocol**

To establish the stability-indicating nature of the method, forced degradation studies are performed on the Olmesartan drug substance.[4]

- Acid Hydrolysis: Expose the drug to 1N HCl at 60°C.[4]
- Base Hydrolysis: Expose the drug to 1N NaOH at 60°C.[4]
- Oxidative Degradation: Treat the drug with 3% H<sub>2</sub>O<sub>2</sub> at 60°C.[4]



- Thermal Degradation: Expose the solid drug to heat (e.g., 60°C).[4]
- Photolytic Degradation: Expose the drug to light as per ICH Q1B guidelines.[4]

After exposure, the samples are diluted appropriately and injected into the HPLC system to check for degradation and the resolution of degradation products from the parent drug.

# **Quantitative Data Summary**

The following table presents typical retention times and resolution for Olmesartan and its impurities using the gradient method described in Table 1.

Table 3: Retention Time and Resolution Data

| Compound   | Retention Time (min)<br>(Approx.) | Resolution (Rs) |
|------------|-----------------------------------|-----------------|
| Impurity-A | Early eluting                     | > 2.0           |
| Olmesartan | ~12.0                             | > 3.0           |
| Impurity-F | Late eluting                      | > 2.0           |
| Impurity-G | Late eluting                      | > 2.0           |

Note: The exact retention times may vary depending on the specific system and column used.

# **Method Validation Summary**

The described HPLC methods have been validated according to ICH guidelines, demonstrating high performance in the following parameters:

- Specificity: The method is specific for Olmesartan in the presence of its impurities and degradation products.[3][4] Peak purity tests confirm the homogeneity of the Olmesartan peak.[3][4]
- Linearity: The method shows excellent linearity over a specified concentration range. For instance, the assay can be linear from 250  $\mu$ g/mL to 1000  $\mu$ g/mL for Olmesartan with a







correlation coefficient (r²) of 0.9999.[4] For impurities, linearity is typically established from the Limit of Quantification (LOQ) to about 0.4%.[3]

- Accuracy: The recovery of the assay and impurities is typically found to be between 98.5% and 101.2%.[3][4]
- Precision: The method is precise, with the relative standard deviation (RSD) for replicate injections being well within the acceptable limits.
- Robustness: The method is robust, with minor variations in chromatographic parameters (e.g., pH, flow rate) not significantly affecting the results.[4]

## **Visualizations**





Click to download full resolution via product page

Caption: HPLC workflow for Olmesartan impurity analysis.





Click to download full resolution via product page

Caption: Forced degradation study workflow.

#### Conclusion

The use of a C18 column with the detailed RP-HPLC methods provides a reliable and robust approach for the separation and quantification of Olmesartan and its impurities. The methods are specific, linear, accurate, and precise, making them suitable for routine quality control and stability testing in the pharmaceutical industry. The provided protocols and data serve as a



valuable resource for researchers and scientists involved in the development and analysis of Olmesartan.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [Application Note: Separation of Olmesartan and its Impurities Using a C18 Column]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029663#use-of-c18-column-for-separating-olmesartan-and-its-impurities]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com